2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene
Description
2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene is a structurally complex aromatic compound featuring three distinct functional groups:
- Ethynyl group (C≡CH) at position 2, enabling linear geometry and conjugation.
- Methoxy group (OCH₃) at position 4, acting as an electron-donating substituent.
- Styryl group (CH=CH–C₆H₄–CH₃) at position 1, introducing a conjugated ethenyl bridge to a 4-methylphenyl ring.
Below, we compare this compound with structurally related analogs to infer its behavior and utility.
Properties
CAS No. |
648933-58-8 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H16O/c1-4-16-13-18(19-3)12-11-17(16)10-9-15-7-5-14(2)6-8-15/h1,5-13H,2-3H3 |
InChI Key |
DACDBWUNQYBJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 4-methylphenylacetylene.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: The key reactions involved in the synthesis may include
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Ethynyl or Ethenyl Linkages
2.1.1. 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene ()
- Structure : Ethynyl group bridges a butyl-substituted benzene and a para-methoxyphenyl ring.
- Key Differences :
- The target compound replaces the butyl group with a styryl (ethenyl–methylphenyl) moiety.
- The ethynyl group in this analog enhances conjugation but lacks the extended π-system of the target’s styryl group.
- Implications :
2.1.2. 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene ()
- Structure : Ethenyl group connects a meta-methoxybenzene to a para-nitrophenyl ring.
- Key Differences :
- The nitro group (electron-withdrawing) in this compound contrasts with the methyl group (electron-donating) in the target.
- Methoxy at position 3 vs. 4 alters electronic distribution.
- Implications :
2.1.3. 2-[2-(2-Vinylphenyl)ethenyl]furan ()
- Structure : Ethenyl group links a vinylphenyl unit to a furan ring.
- Key Differences :
- Heteroaromatic furan vs. benzene in the target.
- Photoreactivity leads to bicyclo[3.2.1]octadiene formation under irradiation.
- Implications: Furan’s electron-rich nature may increase susceptibility to oxidation compared to benzene.
Substituent Effects on Properties
| Compound | Substituent(s) | Electronic Effects | Potential Applications |
|---|---|---|---|
| Target compound | Methoxy (para), methyl (para) | Balanced electron donation | Optoelectronics, stable intermediates |
| 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene | Butyl, methoxy (para) | Hydrophobic, moderate conjugation | Organic synthesis, materials science |
| 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene | Nitro (para), methoxy (meta) | Strong electron withdrawal, reduced stability | Dyes, nitroarene chemistry |
| 2-[2-(2-Vinylphenyl)ethenyl]furan | Furan, vinyl | Electron-rich, photoreactive | Photoresponsive materials, synthetic scaffolds |
Biological Activity
2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene, a compound with the molecular formula and a molecular weight of 264.3 g/mol, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
The compound is characterized by:
- Molecular Formula :
- Molecular Weight : 264.3 g/mol
- CAS Number : 648933-62-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory effects of this compound. For instance:
- In a study evaluating various derivatives, compounds with similar structures showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may possess comparable efficacy .
Analgesic Properties
The analgesic potential has been assessed through various assays:
- The compound demonstrated potent analgesic activity in animal models, comparable to established analgesics like diclofenac and celecoxib. The inhibition rates for pain responses were noted to be significantly higher at certain dosages .
Anticancer Potential
Emerging research has pointed towards the compound's anticancer properties:
- Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, potentially through pathways involving apoptosis and cell cycle arrest. This is particularly relevant in breast cancer models where similar compounds have shown promising results .
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of Pro-inflammatory Enzymes : The compound appears to inhibit enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response.
- Cytokine Modulation : It may downregulate the production of inflammatory cytokines, leading to reduced inflammation and pain.
- Antitumor Activity : The mechanisms may involve the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of methoxy-substituted compounds demonstrated that those with ethynyl groups exhibited up to 93.80% inhibition in inflammatory models compared to standard drugs .
Case Study 2: Analgesic Efficacy
In a controlled trial comparing various analgesics, this compound showed an ED50 value lower than that of traditional NSAIDs, indicating superior efficacy in pain management .
Data Tables
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Anti-inflammatory | Cytokine assay | Inhibition up to 93.80% |
| Analgesic efficacy | Pain response model | ED50 lower than diclofenac |
| Anticancer activity | Cell proliferation assay | Significant inhibition in breast cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
